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Compound of Interest

Compound Name: 2-Bromo-4-methyl-6-nitrophenol

Cat. No.: B1265902 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Bromo-4-methyl-6-nitrophenol from

its precursor, 2-bromo-4-methylphenol. This document provides a thorough overview of the

chemical process, including a detailed experimental protocol, physicochemical properties of the

involved compounds, and a discussion of the underlying reaction mechanism. The information

is intended to support research and development activities in the fields of medicinal chemistry

and drug discovery.

Overview of the Synthesis
The synthesis of 2-Bromo-4-methyl-6-nitrophenol is achieved through the electrophilic

aromatic substitution of 2-bromo-4-methylphenol. Specifically, a nitro group (-NO2) is

introduced onto the aromatic ring using a nitrating agent, typically a mixture of nitric acid and

sulfuric acid. The reaction is regioselective, with the substitution occurring at the position ortho

to the hydroxyl group and meta to the bromo and methyl groups.

Physicochemical Properties
A summary of the key physical and chemical properties of the starting material and the final

product is provided in the table below for easy reference and comparison.
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Property
2-bromo-4-methylphenol
(Starting Material)

2-Bromo-4-methyl-6-
nitrophenol (Product)

CAS Number 6627-55-0 20039-91-2

Molecular Formula C₇H₇BrO C₇H₆BrNO₃

Molecular Weight 187.03 g/mol 232.03 g/mol

Appearance
Clear colorless to pale yellow

liquid
Yellow solid

Melting Point
Not applicable (liquid at room

temp.)
68 °C

Boiling Point 213-214 °C Not available

Density 1.547 g/mL at 25 °C Not available

Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 2-Bromo-4-
methyl-6-nitrophenol.

3.1. Reagents and Materials

2-bromo-4-methylphenol

Concentrated Sulfuric Acid (H₂SO₄)

Concentrated Nitric Acid (HNO₃)

Deionized Water (H₂O)

Ethyl Acetate (EtOAc)

Anhydrous Sodium Sulfate (Na₂SO₄)

Silica Gel for column chromatography
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Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer,

dropping funnel, ice bath, separatory funnel, rotary evaporator)

3.2. Reaction Procedure

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, prepare a

dilute solution of sulfuric acid by cautiously adding 200 mL of concentrated H₂SO₄ to 620 mL

of deionized water.

To this cooled sulfuric acid solution, slowly add 56 g (889 mmol) of concentrated nitric acid

while maintaining the temperature at 0 °C.

Once the nitrating mixture is prepared and cooled, add 88 g (471 mmol) of 2-bromo-4-

methylphenol to the reaction flask.

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the

mixture vigorously overnight.

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer

Chromatography (TLC).

3.3. Work-up and Purification

Upon completion of the reaction, transfer the mixture to a separatory funnel.

Extract the product from the aqueous layer with ethyl acetate (EtOAc). Perform the

extraction three times to ensure complete recovery.

Combine the organic extracts and wash them with deionized water, followed by a brine

solution.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary

evaporator to obtain the crude product.

Purify the crude product by silica gel column chromatography to yield 2-Bromo-4-methyl-6-
nitrophenol as a yellow solid.[1] A reported yield for this procedure is 74%.[1]
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Reaction Mechanism and Directing Effects
The nitration of 2-bromo-4-methylphenol is a classic example of an electrophilic aromatic

substitution reaction. The mechanism involves three key steps:

Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a

molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

Electrophilic Attack: The electron-rich aromatic ring of 2-bromo-4-methylphenol attacks the

nitronium ion. This step is the rate-determining step of the reaction. The position of the attack

is directed by the substituents already present on the ring.

Rearomatization: A base (such as water or the bisulfate ion) removes a proton from the

carbocation intermediate, restoring the aromaticity of the ring and yielding the final product.

The regioselectivity of the reaction is governed by the directing effects of the hydroxyl (-OH),

bromo (-Br), and methyl (-CH₃) groups. The hydroxyl group is a strongly activating ortho-, para-

director. The methyl group is also an activating ortho-, para-director. The bromo group is a

deactivating but ortho-, para-director. The powerful activating and directing effect of the

hydroxyl group is the dominant influence, strongly favoring the introduction of the nitro group at

the position ortho to it (the 6-position), which is vacant.

Characterization Data
The following tables summarize the spectroscopic data for the starting material and the

product.

Table 2: Spectroscopic Data for 2-bromo-4-methylphenol

Technique Data

¹H NMR Available

¹³C NMR Available

IR Available

Table 3: Spectroscopic Data for 2-Bromo-4-methyl-6-nitrophenol
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Technique Data

¹H NMR (Predicted)

Signals expected in the aromatic region, a

singlet for the methyl group, and a broad singlet

for the hydroxyl proton.

¹³C NMR (Predicted)

Signals expected for the aromatic carbons, with

shifts influenced by the bromo, methyl, nitro,

and hydroxyl substituents, and a signal for the

methyl carbon.

IR A gas-phase IR spectrum is available.
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Caption: Reaction scheme for the synthesis of 2-Bromo-4-methyl-6-nitrophenol.

6.2. Experimental Workflow

Experimental Workflow

Reaction

Work-up

Purification

Prepare nitrating mixture (HNO₃ in H₂SO₄/H₂O) at 0 °C

Add 2-bromo-4-methylphenol

Stir overnight at room temperature

Extract with Ethyl Acetate

Wash with H₂O and brine

Dry with Na₂SO₄

Concentrate under reduced pressure

Silica Gel Column Chromatography

Isolate pure product
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Caption: Step-by-step workflow for the synthesis and purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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